![molecular formula C10H7BrINO2 B1378219 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester CAS No. 1352395-09-5](/img/structure/B1378219.png)
4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester
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Description
“4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .Mechanism of Action
While specific information on the mechanism of action of “4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester” is not available, indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Future Directions
The future of indole derivatives is promising, with increasing attention being given to their synthesis and applications . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Furthermore, there has been considerable emphasis on more economic and environmentally benign procedures and also on achieving enantioselectivity .
properties
IUPAC Name |
methyl 4-bromo-3-iodo-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVATWACQLFCJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester |
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